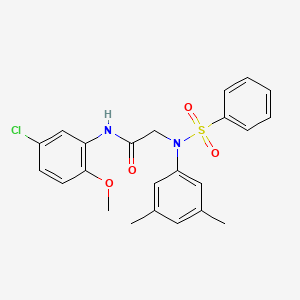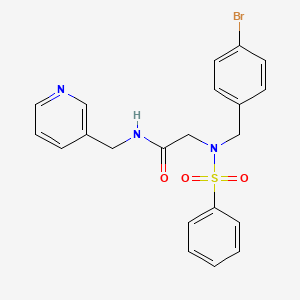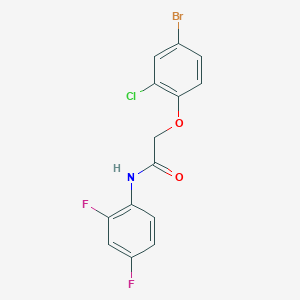![molecular formula C18H21N3O2S B3484161 N-(2-methoxyphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B3484161.png)
N-(2-methoxyphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea
Descripción general
Descripción
N-(2-methoxyphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea, commonly known as Moroxydine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of thiourea and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Moroxydine has been extensively studied for its potential applications in the field of medicine. It has been shown to have antiviral, anticancer, and anti-inflammatory properties. Moroxydine has been found to be effective against a wide range of viruses, including influenza A and B, herpes simplex virus, and human immunodeficiency virus (HIV).
Mecanismo De Acción
The mechanism of action of Moroxydine is not fully understood. However, it is believed to inhibit viral replication by interfering with the viral entry process. Moroxydine has been shown to inhibit the fusion of the viral envelope with the host cell membrane, preventing the virus from entering the host cell.
Biochemical and Physiological Effects:
Moroxydine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Moroxydine has also been shown to have a protective effect on the liver, reducing liver damage caused by various toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Moroxydine has several advantages and limitations for lab experiments. One of the major advantages is its broad-spectrum antiviral activity. Moroxydine has been found to be effective against a wide range of viruses, making it a promising candidate for the development of new antiviral drugs. However, Moroxydine has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on Moroxydine. One of the areas of research is the development of new antiviral drugs based on Moroxydine. Another area of research is the investigation of the mechanism of action of Moroxydine, which could lead to the development of more effective antiviral drugs. Additionally, the potential use of Moroxydine in the treatment of cancer and inflammation is an area of interest for future research.
Conclusion:
In conclusion, Moroxydine is a promising compound with potential applications in the field of medicine. It has been shown to have antiviral, anticancer, and anti-inflammatory properties. Moroxydine has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further research is needed to fully understand the mechanism of action of Moroxydine and to develop new drugs based on this compound.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-22-17-5-3-2-4-16(17)20-18(24)19-14-6-8-15(9-7-14)21-10-12-23-13-11-21/h2-9H,10-13H2,1H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYAJRAJPBRXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-(1-piperidinylcarbonothioyl)-1H-indole](/img/structure/B3484094.png)
![1-(3-fluorobenzyl)-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B3484100.png)
![3-allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3484106.png)
![1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3484117.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B3484124.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3484132.png)
![N-(3,4-dichlorobenzyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3484136.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3484139.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-methylglycinamide](/img/structure/B3484174.png)
![methyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3484192.png)
![1-{[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B3484200.png)